molecular formula C15H21NO3S B2758430 N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 874651-90-8

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No. B2758430
CAS RN: 874651-90-8
M. Wt: 295.4
InChI Key: PFNVRXTWANZSNT-UHFFFAOYSA-N
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Description

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide, also known as TMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTB is a thiol-reactive compound that has been shown to possess unique biochemical and physiological properties, making it an attractive candidate for research in several areas.

Scientific Research Applications

Synthesis and Anticancer Activity

Research in the domain of benzamide derivatives has shown that these compounds can be synthesized through various chemical routes and evaluated for their anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, outperforming etoposide, a reference drug, in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Catalysis and Microwave-Assisted Synthesis

In another study, benzamide derivatives were prepared using a Keggin-type heteropolyacids series as catalysts under microwave irradiation, demonstrating the potential for high-yielding reactions and short reaction times. This study also found that these compounds exhibited antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).

Targeting Cancer Stem Cells

Moreover, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) on novel benzoyl-dihydropyrimidine derivatives revealed their efficacy in targeting cancer stem cells, offering insights into the development of anticancer therapeutics with specific mechanisms of action (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Aromatic N-methylamides Study

Research on aromatic N-methylamides, including stereochemical analyses and dynamic behaviors, provides foundational knowledge on the structural preferences of similar compounds in crystal and solution, which is crucial for understanding their reactivity and potential biological activities (Azumaya, Kagechika, Yamaguchi, & Shudo, 1995).

Electrophoretic Separation Techniques

Another aspect of scientific research related to benzamide compounds is the development of analytical techniques for their identification and quantification. For example, a study by Ye et al. (2012) explored nonaqueous capillary electrophoresis as a method for separating and analyzing imatinib mesylate and related substances, demonstrating the technique's effectiveness for quality control purposes (Ye, Huang, Li, Xiang, & Xu, 2012).

properties

IUPAC Name

N,3,5-trimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-11-7-12(2)9-13(8-11)14(17)16(4)15(3)5-6-20(18,19)10-15/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNVRXTWANZSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)C2(CCS(=O)(=O)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

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